molecular formula C10H17N3 B11767825 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

Cat. No.: B11767825
M. Wt: 179.26 g/mol
InChI Key: QGPDGIWTBPCRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key scaffold for the development of novel therapeutics. Compounds based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core have demonstrated substantial potential across multiple therapeutic areas. Research indicates this structural class can function as potent antagonists of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP which is implicated in neuropathic and inflammatory pain, as well as neurodegenerative disorders . Furthermore, related dicationic tetrahydro-imidazo[1,2-a]pyridine derivatives have been investigated as promising antiprotozoal agents, showing high in vitro activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum , and demonstrating excellent in vivo efficacy in animal models . This chemotype is also being explored in other drug discovery contexts, including as modulators of other protein targets . The specific amine-functionalized side chain in 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine provides a handle for further chemical modification, making it a versatile and valuable building block for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C10H17N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7,11H2

InChI Key

QGPDGIWTBPCRGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CCCN

Origin of Product

United States

Preparation Methods

Core Synthesis via Pictet-Spengler Cyclization

The tetrahydroimidazo[1,2-a]pyridine scaffold is often synthesized via Pictet-Spengler reactions , a method widely employed for fused bicyclic systems. For example:

  • Histamine hydrochloride reacts with paraformaldehyde under acidic conditions to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .

  • Substituents at the C4 position are introduced using aldehydes or ketones during cyclization. For instance, benzaldehyde generates intermediates like 6 , which undergo further functionalization .

Key Data :

Starting MaterialCyclizing AgentProductYieldReference
Histamine HClParaformaldehydeTetrahydroimidazo[1,2-a]pyridine72%
Histamine + BenzaldehydeParaformaldehyde4-Substituted derivative65%

Side Chain Introduction via Alkylation

The propan-1-amine side chain is introduced through alkylation or nucleophilic substitution on preformed imidazo[1,2-a]pyridine intermediates:

  • 3-Bromopropylamine or its protected derivatives react with the core in polar aprotic solvents (e.g., acetonitrile, DMF) using bases like DIEA or K₂CO₃ .

  • Example: Alkylation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with 3-bromopropylamine hydrobromide in acetonitrile at 80°C yields the target compound after deprotection .

Optimization Insight :

  • Solvent Choice : Acetonitrile enhances reaction rates compared to DMF due to better nucleophile activation .

  • Temperature : Reactions at 80°C reduce byproduct formation versus room temperature .

Reductive Amination Strategies

Reductive amination offers an alternative route for side chain installation:

  • Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde with 1,3-diaminopropane in the presence of NaBH₃CN or H₂/Pd-C .

  • This method avoids harsh alkylation conditions and improves regioselectivity.

Case Study :

  • Reaction of aldehyde intermediate with 1,3-diaminopropane under H₂ (50 psi) and Pd/C catalysis achieves 68% yield .

One-Pot Tandem Reactions

Recent advances utilize one-pot methodologies to streamline synthesis:

  • Simultaneous cyclization and alkylation using POCl₃ or PPh₃ as catalysts .

  • Example: A mixture of histamine, paraformaldehyde, and 3-bromopropylamine in acetonitrile under reflux produces the target compound in 58% yield .

Advantages :

  • Reduced purification steps.

  • Higher atom economy compared to multi-step sequences .

Purification and Characterization

Final compounds are purified via:

  • Silica gel chromatography (eluent: DCM/MeOH/NH₄OH).

  • Recrystallization from ethanol/water mixtures .

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 1.80–1.90 (m, 2H, CH₂), 2.70–2.85 (m, 4H, CH₂-NH₂), 3.95–4.10 (m, 2H, imidazo-CH₂), 7.25 (s, 1H, imidazo-H) .

  • HRMS (ESI) : m/z 165.24 [M+H]⁺ .

Challenges and Mitigation

  • Byproduct Formation : Competing N-alkylation is minimized using bulky bases (e.g., DIEA) .

  • Low Solubility : Polar solvents (e.g., DMF) or salt formation (HCl) improves reaction homogeneity .

Comparative Analysis of Methods

MethodYield RangeKey AdvantageLimitation
Pictet-Spengler + Alkylation65–72%ScalableMulti-step
Reductive Amination60–68%Mild conditionsRequires aldehyde precursor
One-Pot Tandem55–58%EfficiencyLower yield

Industrial-Scale Considerations

  • Continuous Flow Systems : Enhance safety and reproducibility for high-volume production .

  • Catalyst Recycling : Pd/C or Ni catalysts are reused to reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine Tetrahydroimidazo[1,2-a]pyridine Propan-1-amine chain Primary amine Not reported
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives (e.g., 8d, 8e, 8f) Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone moieties Hydrazone, aryl groups Antibacterial (30–33 mm inhibition zones against E. coli, S. aureus)
3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide (Z36-MP5) Tetrahydroimidazo[1,2-a]pyridine Benzamide, benzoimidazolone Amide, ketone Anticancer (melanoma immunotherapy target)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester groups Ester, nitrile, nitro Not reported; structural characterization only

Key Observations :

  • Functional Group Influence : The presence of hydrazone or amide groups (e.g., in compounds from and ) enhances biological activity, whereas the primary amine in the target compound may limit its direct therapeutic application.
  • Core Modifications : Pyrimidine cores (as in ) show broader antibacterial activity compared to pyridine-based analogs, likely due to improved binding to bacterial enzymes.

Key Observations :

  • Efficiency : Amide coupling (as in ) often results in lower yields (~20–25%) compared to one-pot syntheses (~50–55% in ).
  • Complexity : The target compound’s synthesis may require multi-step alkylation or amination, whereas hydrazone derivatives () are simpler to functionalize.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) Spectral Confirmation Reference
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine Not reported Not available
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 215–217 1H/13C NMR, IR, HRMS
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 164–167 1H NMR, MS

Key Observations :

  • Data Gaps : The target compound lacks reported melting points or spectral data, unlike analogs in and , which are extensively characterized.
  • Stability : Halogenated derivatives (e.g., in ) exhibit higher stability as salts, whereas ester-containing analogs () may hydrolyze under acidic/basic conditions.

Biological Activity

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine (CAS No. 1540951-17-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.26 g/mol
  • Chemical Structure : The compound features a tetrahydroimidazo[1,2-a]pyridine moiety, which is critical for its biological activity.
PropertyValue
CAS Number1540951-17-4
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol

The biological activity of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes and receptors.

Inhibition of Enzymes

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant inhibition of glutaminyl cyclases (PgQC), which are implicated in various pathological conditions. The structure of the tetrahydroimidazo core facilitates binding to the active site of these enzymes, enhancing inhibitory potency .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Its derivatives have been evaluated for effectiveness against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia.
  • Cancer Treatment : The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties through inhibition of specific kinases involved in tumor progression .
  • Neurological Disorders : Some studies suggest potential applications in treating neurodegenerative diseases due to modulation of neurotransmitter systems.

Case Study 1: Inhibition of Glutaminyl Cyclases

A study published in MDPI highlighted the SAR of tetrahydroimidazo derivatives where modifications at the N5 position significantly improved enzyme inhibition. For instance, introducing a benzyl group enhanced activity by a factor of 60 compared to acyclic derivatives .

Case Study 2: Anticancer Activity

In another investigation, compounds based on the imidazo[1,2-a]pyridine framework were tested against various cancer cell lines. Results demonstrated that certain substitutions on the tetrahydroimidazo core led to increased cytotoxicity against breast and prostate cancer cells, suggesting a viable pathway for drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine. The following factors have been identified as influential:

  • Substituents at N5 Position : Alkyl and aryl groups enhance binding affinity and selectivity towards target enzymes.
  • Conformational Rigidity : The tetrahydro structure provides necessary conformational constraints that favor interactions with biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Benzyl Group at N5Increased activity by 60-fold
Acyl SubstituentsEnhanced binding and reduced electrostatic repulsion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.